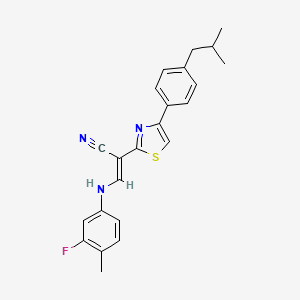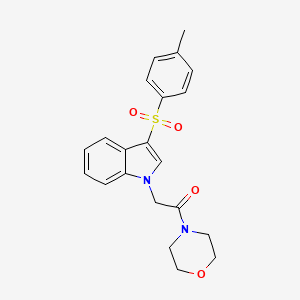
1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Antibacterial Activity
The compound 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, a derivative related to the chemical structure , demonstrated significant antibacterial activity. This series was synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one by cyclization and screened against Staphylococcus aureus and Escherichia coli. The molecular docking study indicated strong binding interaction with bacterial proteins, suggesting its potential as a bioactive compound (Khumar, Ezhilarasi, & Prabha, 2018).
Novel Synthetic Method for Indole Derivatives
A novel synthetic method for 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides, having either a 4-morpholinyl or 1-pyrrolidinyl group at the 2-position, was discovered. This synthesis involves reacting the corresponding 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride. This discovery adds to the versatile synthetic methods for indole derivatives, which are crucial in medicinal chemistry (Hayashi, Nakai, Yamada, & Somei, 2004).
Design and Synthesis of Thiophene Derivatives
1-(4-morpholinophenyl)ethanone was interacted with malononitrile or ethyl cyanoacetate to produce thiophene derivatives with significant anti-inflammatory activity. The study highlighted the potential of these compounds as anti-inflammatory agents, comparing their effectiveness with the standard drug indomethacin (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).
Mannich Reaction in Synthesis
An efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone and different secondary amines was developed, showcasing a regioselective substitution reaction. This environment-friendly methodology provides an alternative for synthesizing mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, demonstrating the potential of microwave-assisted synthesis in organic chemistry (Aljohani et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone, also known as 2-[3-(4-methylbenzenesulfonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethan-1-one, is tubulin , a key protein in cell division . Tubulin polymerization plays a crucial role in the formation of the mitotic spindle during cell division .
Mode of Action
This compound acts as a tubulin polymerization inhibitor . It binds to the tubulin proteins, preventing them from polymerizing into microtubules . This disrupts the formation of the mitotic spindle, thereby inhibiting cell division .
Biochemical Pathways
The compound affects the cell cycle , specifically the G2/M phase . By inhibiting tubulin polymerization, it prevents the cell from progressing from the G2 phase to the M phase . This results in cell cycle arrest and ultimately leads to cell death .
Result of Action
The ultimate result of the compound’s action is cell death . By inhibiting cell division, the compound prevents the proliferation of cells. This is particularly useful in the context of cancer treatment, where uncontrolled cell division is a key characteristic of the disease .
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-6-8-17(9-7-16)28(25,26)20-14-23(19-5-3-2-4-18(19)20)15-21(24)22-10-12-27-13-11-22/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNXBPKNVLFHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)
![7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)
![N-(3-Chlorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2475445.png)
![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)
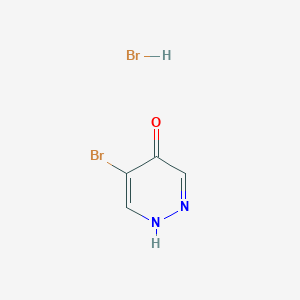
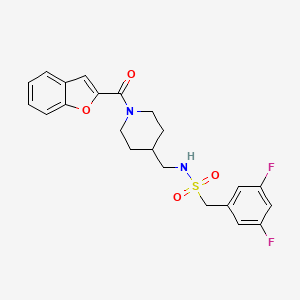
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)
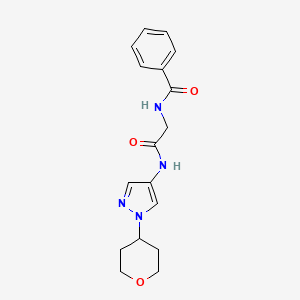
![N-[(4-methylphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2475456.png)
